tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate
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Overview
Description
tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It is a derivative of imidazo[4,5-c]pyridine, a bicyclic structure that combines an imidazole ring with a pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the reaction of imidazo[4,5-c]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylate: Similar structure but with a methyl group at the 1-position.
tert-Butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate: A related compound with a pyrrolo ring instead of an imidazo ring.
Uniqueness
tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)7-4-12-5-8-9(7)14-6-13-8/h6-7,12H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
MDDODAUUWDKKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC2=C1N=CN2 |
Origin of Product |
United States |
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